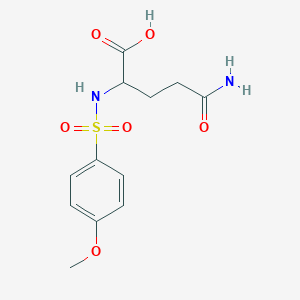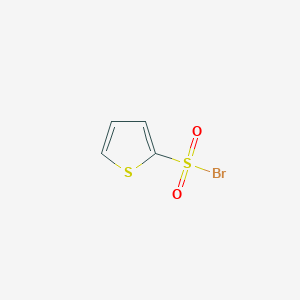![molecular formula C22H23NO5 B2835511 5-methoxy-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate CAS No. 637746-78-2](/img/structure/B2835511.png)
5-methoxy-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methoxy-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is also known as MMCM and is a derivative of morpholine. MMCM is a synthetic compound that has been synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Wissenschaftliche Forschungsanwendungen
Synthetic Methods and Derivatives
Synthesis of Alkylazulenes and Azulenes : A method involving the reaction of methoxycarbonyl-2H-cyclohepta[b]furan-2-one with in situ generated morpholine enamines of aldehydes was developed to synthesize methyl 3-alkylazulene-1-carboxylates and azulenes, demonstrating the utility of morpholine derivatives in synthesizing complex organic compounds (Yasunami et al., 1993).
Enantiopure Fmoc-Protected Morpholine-3-Carboxylic Acid : This research outlines a practical synthetic route for creating enantiopure Fmoc-protected morpholine-3-carboxylic acid, showcasing the importance of morpholine derivatives in the field of peptidomimetic chemistry (Sladojevich et al., 2007).
Novel 1,2,4-Triazole Derivatives : This study highlights the synthesis of novel triazole derivatives using morpholine, underlining its role in creating compounds with potential antimicrobial activities (Bektaş et al., 2007).
Diastereoselective Synthesis of Morpholine-3-Phosphonic Acids : The research presents the first diastereoselective total synthesis of 5-substituted morpholine-3-phosphonic acids, an important step in the field of synthetic organic chemistry (Bonilla-Landa et al., 2014).
Synthesis of Prodrugs for Topical Drug Delivery : This study discusses the synthesis of novel morpholinyl esters of naproxen, emphasizing the role of morpholine derivatives in developing prodrugs for enhanced drug delivery (Rautio et al., 2000).
Synthesis of Novel Benzodifuranyl and Thiazolopyrimidines : Research focused on the synthesis of new compounds derived from benzodifuran, including morpholine derivatives, for potential anti-inflammatory and analgesic uses (Abu‐Hashem et al., 2020).
Reactions and Intermediates
Reactions with Oxazolidines : A study on methoxycarbonylcarbene reactions with oxazolidines, leading to morpholine-3-carboxylic acid derivatives, highlights the chemical reactivity of these compounds (Molchanov et al., 2001).
Synthesis of Quinolone and Quinoline-2-Carboxylic Acid Derivatives : Demonstrating the application of morpholine in synthesizing novel compounds with potential as 5HT1B antagonists (Horchler et al., 2007).
Reactions with Bromo-Trichlorobut-En-Ones : Research on the reaction of morpholine with bromo-trichlorobut-en-ones provides insights into novel chemical pathways and potential synthetic applications (Potkin et al., 2007).
Catalysis and Organometallic Chemistry
Rhodium-Catalyzed Asymmetric Hydrogenation : This study explores the use of morpholine derivatives in the synthesis of ferrocenyl diphosphines, used in rhodium-catalyzed asymmetric hydrogenation (Maienza et al., 1999).
Rhodium Chelation-Assisted C-O Bond Activation : A method for synthesizing aryl aryl ketones containing heterocyclic rings through rhodium chelation-assisted C-O bond activation highlights the utility of morpholine derivatives in catalytic processes (Wang et al., 2013).
Eigenschaften
IUPAC Name |
[5-methoxy-2-[(E)-3-(4-methylphenyl)prop-2-enoyl]phenyl] morpholine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO5/c1-16-3-5-17(6-4-16)7-10-20(24)19-9-8-18(26-2)15-21(19)28-22(25)23-11-13-27-14-12-23/h3-10,15H,11-14H2,1-2H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEHPGIWMCSLJT-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OC)OC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2)OC)OC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-2-[(2E)-3-(4-methylphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

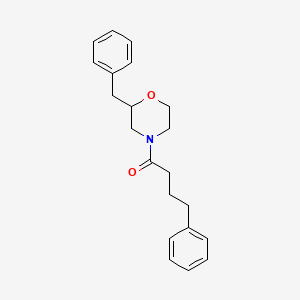
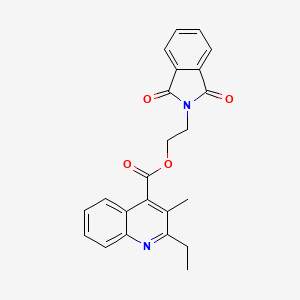
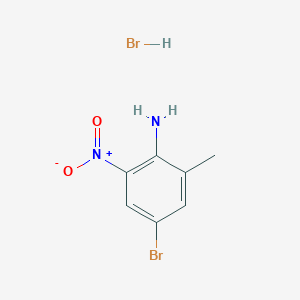
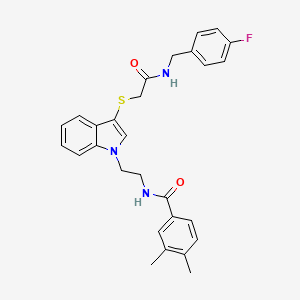
![N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2835437.png)
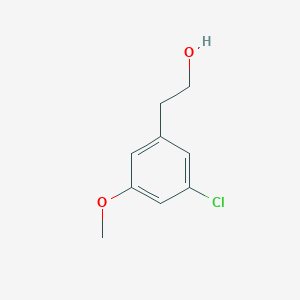
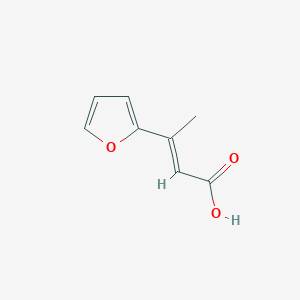
![tert-butyl N-{3-[(3,4-dimethylcyclohexyl)amino]propyl}carbamate hydrochloride](/img/structure/B2835440.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)cyclopropanecarboxamide](/img/structure/B2835443.png)
